molecular formula C10H14FO3P B13711456 Diethyl (3-fluorophenyl)phosphonate

Diethyl (3-fluorophenyl)phosphonate

Cat. No.: B13711456
M. Wt: 232.19 g/mol
InChI Key: BQMMNNJRSDRBBF-UHFFFAOYSA-N
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Description

Diethyl (3-fluorophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-fluorobenzaldehyde in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diethyl phosphite with 3-fluorophenyl halides in the presence of a palladium catalyst can efficiently produce this compound .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields. This method involves the use of microwave irradiation to enhance the reaction between diethyl phosphite and 3-fluorobenzaldehyde .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3-fluorophenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-fluorophenyl)phosphonate
  • Diethyl (2-fluorophenyl)phosphonate
  • Diethyl (3-chlorophenyl)phosphonate

Uniqueness

Diethyl (3-fluorophenyl)phosphonate is unique due to the position of the fluorine atom on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H14FO3P

Molecular Weight

232.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-fluorobenzene

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

InChI Key

BQMMNNJRSDRBBF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)F)OCC

Origin of Product

United States

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